Ethyl 4-oxo-3H-phthalazin-1-ylacetate

Medicinal Chemistry Synthetic Methodology Antitubercular Agents

Sourcing a reproducible phthalazinone scaffold for PARP inhibitor or antitubercular drug discovery often introduces unverified variables when substituting the ester handle. This specific ethyl ester (CAS 25947-13-1) eliminates that risk as the documented starting material in potent DLC-series PARP-1 inhibitor syntheses (IC50 <0.2 nM) and patented aldose reductase inhibitors. Using the precise ethyl ester ensures regioselectivity and yield consistency in critical alkylation steps, unlike methyl ester or free acid analogs. • Enables direct access to Olaparib-class PARP-1 inhibitors with defined potency benchmarks. • Validated intermediate for synthesizing M. tuberculosis actives effective against starved-phase cultures. • Well-characterized physical properties (mp 177-179 °C) ensure quality assurance for GMP-like workflows.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 25947-13-1
Cat. No. B1296492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-3H-phthalazin-1-ylacetate
CAS25947-13-1
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NNC(=O)C2=CC=CC=C21
InChIInChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-8-5-3-4-6-9(8)12(16)14-13-10/h3-6H,2,7H2,1H3,(H,14,16)
InChIKeyXBIOFKSFKYRIIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-oxo-3H-phthalazin-1-ylacetate: Phthalazinone Core Scaffold


Ethyl 4-oxo-3H-phthalazin-1-ylacetate (CAS 25947-13-1) is an ethyl ester derivative of the phthalazin-1(2H)-one heterocyclic core. This compound belongs to a class of phthalazinone scaffolds recognized for their central role in designing potent poly(ADP-ribose) polymerase (PARP) inhibitors, such as the clinical drug Olaparib [1]. The core structure, featuring a lactam and an ester functional handle, provides a versatile platform for chemical diversification [2]. Its physical-chemical properties—including a melting point of 177-179 °C and a predicted density of 1.30±0.1 g/cm³—are well-characterized , establishing it as a defined, reproducible starting material for rational drug discovery and synthetic chemistry.

Phthalazinone core scaffold for PARP inhibitor design and diversification
Ethyl ester handle enables selective N-alkylation and amidation chemistry
Well-characterized solid with reproducible melting behavior for reliable synthesis

Ethyl 4-oxo-3H-phthalazin-1-ylacetate: Ester Moiety Uniqueness


The ethyl ester of Ethyl 4-oxo-3H-phthalazin-1-ylacetate is a critical functional group that directly influences synthetic utility and downstream application. Generic substitution with a methyl ester analog (CAS 25947-14-2) or the free carboxylic acid will significantly alter reaction kinetics and product profile. For instance, the ethyl ester provides a specific balance of steric hindrance and electrophilicity, affecting both its reactivity in alkylation or amidation steps and the solubility characteristics of the intermediate [1]. In a key synthetic pathway for an antimycobacterial agent, this specific ethyl ester is condensed with a benzyl bromide to install a crucial lipophilic side chain; using a different ester could lead to transesterification or impact the regioselectivity and yield of this essential step . Thus, substituting this compound with a close analog introduces unverified chemical variables that can compromise synthetic reproducibility and the structural integrity of the final target molecule.

Ester type
Ethyl ester (target compound)
Methyl ester (CAS 25947-14-2) or free carboxylic acid
Reactivity
Balanced steric hindrance and electrophilicity for selective alkylation
May alter reaction kinetics or favor O-alkylation side products
Synthetic outcome
Validated route to antimycobacterial intermediate (N-alkylation with benzyl bromide)
Could require protection/deprotection or lead to transesterification, impacting yield and regioselectivity

Ethyl 4-oxo-3H-phthalazin-1-ylacetate: Differentiation Evidence


Efficient Alkylation for Antimycobacterial Agents

In the synthesis of a novel series of antimycobacterial phthalazinylacetamides, Ethyl 4-oxo-3H-phthalazin-1-ylacetate is the explicitly utilized starting material for a crucial N-alkylation step . The ethyl ester functionality is critical for the successful condensation with 4-bromo-2-fluoro benzyl bromide, an electrophile used to introduce a key lipophilic motif. This specific reaction sequence is validated to produce the intermediate, 3-(4-bromo-2-fluorobenzyl)-3,4-dihydro-4-oxophthalazine-1-acetate, which is essential for generating the active analogs. The use of the ethyl ester, rather than the free acid, is mandatory to avoid side reactions and ensure the desired N-alkylation proceeds efficiently.

N‑alkylation outcome
Head-to-head
Ethyl ester: successful conversion to 3-(4-bromo-2-fluorobenzyl) intermediate. Free acid: not viable without protection.
Supports ethyl ester‑dependent alkylation workflow.
Supplier‑reported; verify in‑house reaction conditions.
Medicinal Chemistry Synthetic Methodology Antitubercular Agents

Key Intermediate for Oxophthalazinyl Acetic Acids

Ethyl 4-oxo-3H-phthalazin-1-ylacetate is the defined ester precursor in a patented process for creating a broad class of heterocyclic oxophthalazinyl acetic acids, which are potent inhibitors of aldose reductase [1]. The ethyl ester serves as a protected form of the final carboxylic acid, allowing for selective manipulation of the heterocyclic core before deprotection. The patent establishes that the ethyl ester can be reacted with various aniline derivatives to install benzothiazole or other heterocyclic side chains, a synthetic flexibility not inherently present in the free acid or other ester analogs. This controlled, stepwise functionalization is essential for achieving the structural diversity required to optimize aldose reductase inhibitory activity [1].

Synthetic versatility
Class‑level
Ethyl ester acts as protected carboxyl precursor, allowing selective heterocycle functionalization before deprotection (patent DK309988A).
Enables broad diversification for aldose reductase inhibitor research.
Patent literature; specific routes should be validated.
Pharmaceutical Process Chemistry Aldose Reductase Diabetic Complications

PARP-1/HDAC-1 Inhibitor Precursor Outperforming Olaparib

The phthalazinone core of Ethyl 4-oxo-3H-phthalazin-1-ylacetate is the foundational scaffold for designing next-generation PARP-1 inhibitors and dual PARP-1/HDAC-1 inhibitors [1]. A recent study demonstrated that derivatives built upon this core, specifically compounds DLC-1–6, exhibit significantly improved PARP-1 inhibitory potency compared to the clinically approved drug Olaparib. While Ethyl 4-oxo-3H-phthalazin-1-ylacetate is a building block and not a final drug, its procurement is essential for synthesizing these advanced analogs [1]. The resulting DLC series compounds achieved IC50 values of less than 0.2 nM against PARP-1, which is at least a 22-fold improvement over the reference compound Olaparib [1]. This demonstrates that the core scaffold, when appropriately functionalized, can yield inhibitors with a quantifiably higher therapeutic potential.

PARP‑1 inhibition context
Class‑level
Derivatives (DLC‑1–6) built on this scaffold show IC₅₀ 22‑fold difference).
Scaffold context for designing potent PARP‑1 inhibitors.
Derivative‑based evidence; confirm for target compound.
Cancer Therapeutics PARP Inhibition Epigenetics

Ethyl 4-oxo-3H-phthalazin-1-ylacetate Applications


Synthesis of Potent Antimycobacterial Agents

Ethyl 4-oxo-3H-phthalazin-1-ylacetate is the validated starting material for synthesizing a series of 2-[3-(4-bromo-2-fluorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl] acetic acid amides. This specific route was used to generate compounds with demonstrated in vitro and in vivo activity against Mycobacterium tuberculosis, including against starved phase cultures, making this compound essential for research programs targeting novel tuberculosis therapies .

Aldose Reductase Inhibitors for Diabetic Complications

As detailed in patent DK309988A, this specific ethyl ester is a key precursor in the multi-step synthesis of heterocyclic oxophthalazinyl acetic acids. These final compounds are potent aldose reductase inhibitors, with therapeutic applications in treating chronic complications of diabetes mellitus, such as cataracts, retinopathy, and neuropathy. Using the ethyl ester is a defined, patented step to access this specific class of pharmacologically active molecules .

Next-Generation PARP-1/HDAC-1 Inhibitor Synthesis

The phthalazinone core of this compound is the foundational scaffold for designing novel PARP-1 inhibitors with superior potency to Olaparib. Researchers seeking to develop advanced cancer therapeutics can employ this building block to synthesize analogs like the DLC series, which have demonstrated IC50 values <0.2 nM against the PARP-1 enzyme. This application is ideal for laboratories focused on rational drug design for oncology .

Application
Selection Property
Validation Focus
Antimycobacterial research compound synthesis
Ethyl ester‑dependent alkylation route
Reaction outcome and intermediate purity
Aldose reductase inhibitor development
Stepwise functionalization via ester protection
Synthetic diversification per patent literature
PARP‑1/HDAC‑1 inhibitor design
Phthalazinone core scaffold
Potency in PARP‑1 enzyme assays (verify with derivatives)

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38 linked technical documents
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